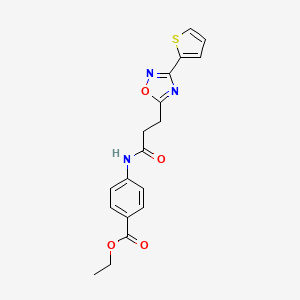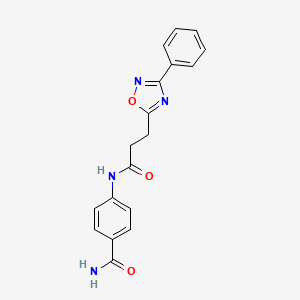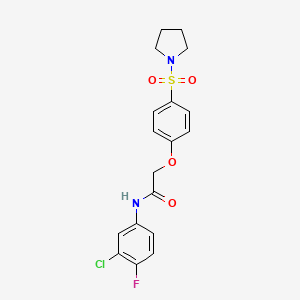
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in regulating the transport of chloride ions across cell membranes.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide selectively inhibits the CFTR channel by binding to a specific site on the protein. This binding prevents the channel from opening and allows for the accumulation of chloride ions inside the cell. This leads to a decrease in the transport of other ions, such as sodium and water, across the cell membrane. This mechanism of action has been demonstrated in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to improve CFTR function in vitro and in vivo, leading to an increase in chloride ion transport across cell membranes. This has been demonstrated in both CF and non-CF cells, suggesting that this compound may have broader applications beyond CF. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively studied and characterized, with a well-established mechanism of action. However, there are also limitations to its use. This compound has been shown to have off-target effects on other ion channels, which may complicate its use in certain experiments. Additionally, its effectiveness may vary depending on the specific CFTR mutation being studied.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of focus is the development of more selective CFTR inhibitors that do not have off-target effects. Another area of focus is the optimization of this compound for use in clinical trials, including the evaluation of its safety and efficacy in humans. Additionally, this compound may have potential applications beyond CF, such as in the treatment of inflammatory diseases or as a tool for studying ion channel function. Further research is needed to fully explore these potential applications.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base, followed by the reaction of the resulting intermediate with chloroacetyl chloride and sodium hydroxide. The final product is obtained through purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve the dysfunction of CFTR channels. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the CFTR gene. This compound has been shown to improve CFTR function in vitro and in vivo, and has been used in preclinical studies to evaluate its potential as a therapeutic agent for CF.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c19-16-11-13(3-8-17(16)20)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDEBSEFXYFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

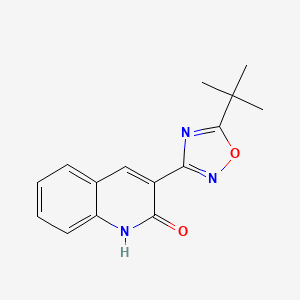
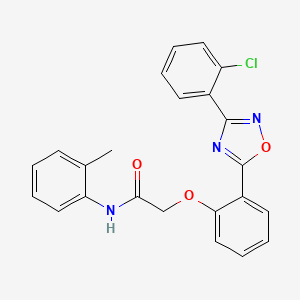
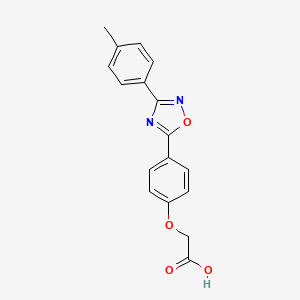
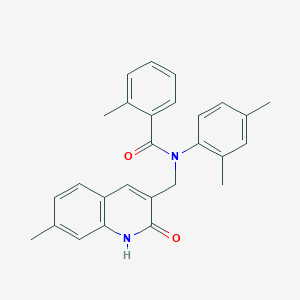
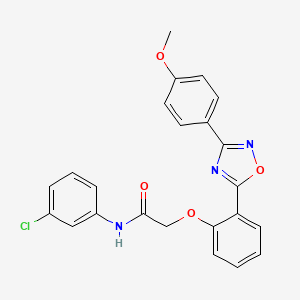
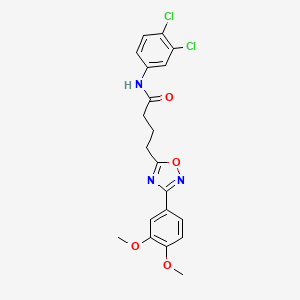
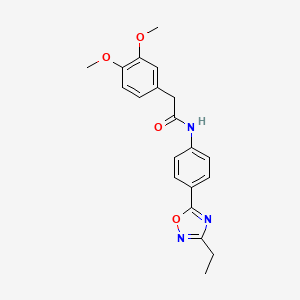

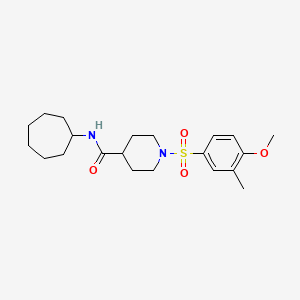
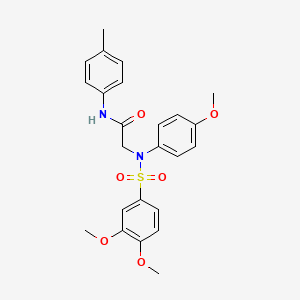

![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
